6-Chloro-5-cyclopropylmethoxypyridine-2-carbaldehyde
Overview
Description
6-Chloro-5-cyclopropylmethoxypyridine-2-carbaldehyde is a chemical compound with the molecular formula C10H10ClNO2 and a molecular weight of 211.64 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and features a chloro substituent at the 6-position, a cyclopropylmethoxy group at the 5-position, and a formyl group at the 2-position.
Preparation Methods
The synthesis of 6-Chloro-5-cyclopropylmethoxypyridine-2-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Substitution Reaction: A chloro group is introduced at the 6-position of the pyridine ring.
Methoxylation: A cyclopropylmethoxy group is added at the 5-position.
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
6-Chloro-5-cyclopropylmethoxypyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings .
Scientific Research Applications
6-Chloro-5-cyclopropylmethoxypyridine-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Chloro-5-cyclopropylmethoxypyridine-2-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 6-Chloro-5-cyclopropylmethoxypyridine-2-carbaldehyde include:
6-Chloro-5-methoxypyridin-2-amine hydrochloride: This compound has a similar pyridine core but differs in the substituents attached to the ring.
6-Chloro-5-cyclopropylmethoxypyridine-2-carboxylic acid: This compound features a carboxylic acid group instead of a formyl group at the 2-position.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
6-chloro-5-(cyclopropylmethoxy)pyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c11-10-9(14-6-7-1-2-7)4-3-8(5-13)12-10/h3-5,7H,1-2,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOJTQVQYYLMPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(N=C(C=C2)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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